molecular formula C9H9FN2O B1292989 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine CAS No. 1119452-56-0

2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine

Cat. No.: B1292989
CAS No.: 1119452-56-0
M. Wt: 180.18 g/mol
InChI Key: WYFWALGOHDUGNZ-UHFFFAOYSA-N
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Description

2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine hydrochloride (CAS 1158256-53-1) is a high-purity, research-grade chemical compound with a molecular formula of C9H10ClFN2O and a molecular weight of 216.64 g/mol . This small molecule features a benzoxazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, and is substituted with a fluorine atom at the 5-position and an ethanamine side chain . The hydrochloride salt form enhances the compound's stability and solubility for research applications. As a versatile heterocyclic building block, this compound is primarily employed in pharmaceutical research and development for the synthesis of more complex molecules . Its structure makes it a valuable intermediate in exploring compounds for various therapeutic areas. Benzimidazole and benzoxazole derivatives are frequently investigated for their potential as kinase inhibitors, such as CSF-1R, which is a target in oncology and inflammatory diseases . Furthermore, related heterocyclic compounds have been studied for their role as inducers of HMOX1, a pathway with therapeutic relevance in oxidative stress-related conditions, fibrotic diseases, and neurodegeneration . Researchers utilize this compound to develop and test novel substances with potential antineoplastic activity . The presence of the fluorine atom is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and bioavailability. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. It is offered with comprehensive analytical documentation, including NMR and HPLC data, to guarantee identity and purity. Proper storage conditions and safe handling practices in accordance with laboratory safety standards are recommended.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-fluoro-1,3-benzoxazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11/h1-2,5H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFWALGOHDUGNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(O2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901302995
Record name 5-Fluoro-2-benzoxazoleethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901302995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119452-56-0
Record name 5-Fluoro-2-benzoxazoleethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119452-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-benzoxazoleethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901302995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Derivatization of 2 5 Fluorobenzo D Oxazol 2 Yl Ethanamine

Functionalization of the Ethanamine Moiety

The primary amino group of the ethanamine moiety is a key site for derivatization, readily undergoing reactions typical of primary amines. These transformations allow for the introduction of a wide array of functional groups, significantly altering the molecule's physicochemical properties.

N-Acylation: The reaction of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine with acylating agents such as acyl chlorides or acid anhydrides yields the corresponding amides. libretexts.orgresearchgate.net This reaction is typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct. libretexts.org The lone pair of electrons on the amide nitrogen becomes delocalized through conjugation with the carbonyl group, rendering it less nucleophilic and preventing over-acylation. libretexts.org

N-Alkylation: Introduction of alkyl groups onto the nitrogen atom can be achieved through reaction with alkyl halides. acsgcipr.orgmdpi.com This reaction can sometimes be challenging to control, as the primary amine can be converted to secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.org To achieve mono-alkylation, careful control of reaction conditions and stoichiometry is necessary. Alternative methods, such as reductive amination, can offer better selectivity for the desired N-alkylated product.

Reductive Amination: A highly effective method for N-alkylation involves the reductive amination of aldehydes or ketones. nih.govmdpi.comresearchgate.netmdpi.com In this two-step, one-pot process, this compound first reacts with a carbonyl compound to form a Schiff base intermediate. This intermediate is then reduced in situ, typically using a reducing agent like sodium borohydride (B1222165) or catalytic hydrogenation, to yield the corresponding secondary or tertiary amine. mdpi.comresearchgate.net This method is advantageous due to its high yields and broad substrate scope. mdpi.com

N-Sulfonylation: The ethanamine moiety can also be functionalized through reaction with sulfonyl chlorides to form sulfonamides. rsc.org This transformation is analogous to N-acylation and provides another avenue for modifying the electronic and steric properties of the side chain.

Reaction TypeReagentsProduct TypeKey Features
N-AcylationAcyl chlorides, Acid anhydridesAmidesHigh yield, prevents over-acylation.
N-AlkylationAlkyl halidesSecondary/Tertiary aminesRequires careful control to avoid polyalkylation.
Reductive AminationAldehydes/Ketones, Reducing agentSecondary/Tertiary aminesHigh selectivity and yield.
N-SulfonylationSulfonyl chloridesSulfonamidesModifies electronic and steric properties.

Modifications on the Fluorobenzoxazole Core

The fluorobenzoxazole core, while generally stable, can undergo substitution reactions, allowing for further diversification of the parent molecule. The fluorine atom and the hydrogen atoms on the benzene (B151609) ring are potential sites for modification.

Electrophilic Aromatic Substitution: The benzoxazole (B165842) ring system is electron-rich and thus susceptible to electrophilic aromatic substitution. msu.edubyjus.comuomustansiriyah.edu.iq The position of substitution is directed by the existing substituents. The fluorine atom is a deactivating but ortho-, para-directing group due to the interplay of its inductive and resonance effects. libretexts.orglibretexts.org Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. byjus.commasterorganicchemistry.com

Halogenation: Further halogenation of the ring can be accomplished with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst. byjus.com

Nucleophilic Aromatic Substitution: While less common for electron-rich systems, nucleophilic aromatic substitution can occur under specific conditions, particularly with the displacement of the fluorine atom if a strong electron-withdrawing group is present elsewhere on the ring.

Cross-Coupling Reactions: A powerful method for modifying the fluorobenzoxazole core involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.orglibretexts.orgorganic-chemistry.org If a halogen atom is introduced onto the benzoxazole ring, it can be coupled with a variety of organoboron compounds to form new carbon-carbon bonds, allowing for the attachment of aryl, heteroaryl, or alkyl groups. acs.orgresearchgate.net

Reaction TypeReagentsModificationKey Features
NitrationHNO3, H2SO4Introduction of -NO2 groupElectrophilic aromatic substitution.
HalogenationBr2/FeBr3, Cl2/AlCl3Introduction of HalogenElectrophilic aromatic substitution.
Suzuki-Miyaura CouplingOrganoboron compound, Pd catalyst, BaseC-C bond formationVersatile for introducing various substituents.

Exploration of Related Benzoxazole and Benzothiazole (B30560) Derivatives in Synthetic Strategies

The synthetic methodologies developed for other benzoxazole and benzothiazole derivatives provide valuable insights into potential transformations of this compound. mdpi.combohrium.com Benzothiazoles, the sulfur analogs of benzoxazoles, often exhibit similar reactivity patterns. mdpi.comresearchgate.net

Synthetic strategies for 2-substituted benzoxazoles and benzothiazoles often involve the condensation of 2-aminophenols or 2-aminothiophenols with various electrophiles such as aldehydes, carboxylic acids, or their derivatives. mdpi.comnih.govrsc.orgnih.gov These methods highlight the versatility of the benzoxazole and benzothiazole scaffolds in accommodating a wide range of substituents at the 2-position. mdpi.comnih.gov The exploration of these synthetic routes can inspire novel derivatization pathways for the title compound, potentially involving modifications at the 2-position of the benzoxazole ring.

Reaction Mechanisms of Derivatization Pathways

The derivatization of this compound proceeds through well-established reaction mechanisms.

N-Acylation: The mechanism of N-acylation of the primary amine involves a nucleophilic addition-elimination pathway. chemguide.co.uk The lone pair of electrons on the nitrogen atom of the ethanamine moiety attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses with the expulsion of a chloride ion to yield the final amide product. chemguide.co.uk

Electrophilic Aromatic Substitution: The mechanism for electrophilic aromatic substitution on the fluorobenzoxazole core involves a two-step process. msu.edu First, the electrophile attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex. msu.edu In the second step, a proton is abstracted from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. msu.edu The regioselectivity of the reaction is determined by the stability of the intermediate carbocation, which is influenced by the electronic effects of the substituents already present on the ring. libretexts.org

Suzuki-Miyaura Coupling: The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Initially, the palladium(0) catalyst undergoes oxidative addition with the halogenated benzoxazole. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center. Finally, reductive elimination occurs, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.org

Structure Activity Relationship Sar Studies of 2 5 Fluorobenzo D Oxazol 2 Yl Ethanamine Analogs

Conformational Analysis and Molecular Flexibility in Benzoxazole-Ethanamine Systems

Molecular flexibility primarily arises from the two rotatable bonds in the ethanamine linker: the C(oxazole)-C(ethyl) bond and the C-C bond of the ethyl group. The spatial arrangement of the amino group relative to the benzoxazole (B165842) core is determined by the torsion angles around these bonds. While specific experimental data on the conformational analysis of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine is not extensively detailed in the literature, computational modeling and studies of analogous systems provide insight. For instance, molecular modeling simulations can be used to sample the conformational space and identify low-energy conformers. These studies reveal that the six-membered rings in related complex oxazole-containing structures can exist in equilibrium between different conformers, such as chair forms. nih.gov For the simpler ethanamine side chain, specific gauche and anti-conformers are expected, with energy barriers to rotation that allow for rapid interconversion at room temperature. The preferred conformation will likely seek to minimize steric hindrance between the terminal amino group and the bulky benzoxazole ring.

Table 1: Key Rotatable Bonds and Conformational Flexibility in this compound
Rotatable BondDescriptionExpected Conformational Influence
Benzoxazole-C1 (ethyl)Rotation of the entire ethanamine side chain relative to the benzoxazole ring.Determines the orientation of the side chain; steric hindrance with the benzene (B151609) portion of the core can limit the range of motion.
C1-C2 (ethyl)Rotation around the central bond of the ethanamine chain.Leads to classic gauche and anti conformers, influencing the distance between the benzoxazole nitrogen and the terminal amine nitrogen.

Impact of Fluorine Substitution on Electronic and Steric Properties

The substitution of a hydrogen atom with fluorine at the 5-position of the benzoxazole ring has profound effects on the molecule's physicochemical properties. Fluorine is the most electronegative element, and its introduction into an aromatic system imparts unique electronic and steric characteristics.

Electronic Properties: The fluorine atom acts as a strong electron-withdrawing group through the sigma bond network (inductive effect). This effect can lower the basicity (pKa) of the nearby amino group in the ethanamine chain and the nitrogen atom within the oxazole (B20620) ring. By altering the electron density of the benzoxazole ring, fluorine substitution can modulate the molecule's ability to participate in hydrogen bonding or other non-covalent interactions.

Steric Properties: Fluorine has a van der Waals radius of approximately 1.47 Å, which is only slightly larger than that of hydrogen (1.20 Å). This minimal steric bulk means that fluorine can often substitute for hydrogen without causing significant conformational changes due to steric clash. This property allows for the fine-tuning of electronic properties without drastically altering the molecular shape, a strategy often exploited in drug design.

Table 2: Physicochemical Properties of Fluorine vs. Hydrogen
PropertyHydrogen (H)Fluorine (F)Impact of Substitution
van der Waals Radius1.20 Å1.47 ÅMinimal increase in steric bulk.
Electronegativity (Pauling Scale)2.203.98Strong inductive electron withdrawal.
Effect on Amine pKaBaselineLowers pKa (reduces basicity).Alters ionization state at physiological pH.

Influence of Substituents on the Ethanamine Chain

Modification of the terminal amino group on the ethanamine chain provides a key vector for altering the molecule's properties. Introducing alkyl or aryl substituents (secondary or tertiary amines) can significantly impact lipophilicity, steric profile, and hydrogen bonding capacity.

For example, replacing the primary amine with small alkyl groups (e.g., methyl, ethyl) would increase the molecule's lipophilicity and could enhance its ability to cross lipid membranes. However, this would also reduce the number of hydrogen bond donors from two to one (for a secondary amine) or zero (for a tertiary amine), which could weaken interactions with targets that rely on hydrogen bond donation. Larger, bulkier substituents could introduce steric hindrance that might favor or disfavor binding to a specific target site. The introduction of an aryl group on the nitrogen could lead to new pi-stacking interactions but would also significantly increase steric bulk and alter the amine's basicity.

Table 3: Hypothetical Influence of N-Substituents on the Ethanamine Chain
Substituent (R) on -NHRPotential Effect on LipophilicityPotential Effect on H-BondingPotential Steric Impact
-H (Primary Amine)Baseline2 H-bond donorsLow
-CH₃ (Methyl)Increased1 H-bond donorModerate
-CH₂CH₃ (Ethyl)Further Increased1 H-bond donorModerate-High
-PhenylSignificantly Increased1 H-bond donorHigh

Structure-Activity Hypotheses for Benzoxazole and Related Heterocyclic Derivatives in Chemical and Biological Systems

The benzoxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. nih.gov It is considered a structural isostere of naturally occurring nucleic bases like adenine (B156593) and guanine, which may allow benzoxazole-containing molecules to interact with biopolymers in living systems. researchgate.net SAR studies on a wide range of benzoxazole derivatives have led to several guiding hypotheses.

Table 4: General Structure-Activity Relationship Hypotheses for Benzoxazole Derivatives
Position on Benzoxazole CoreType of SubstituentGeneral Impact on Biological Activity
Position 2Side chains (e.g., ethanamine, substituted phenyls)Crucial for interaction with biological targets; modifications significantly alter activity. mdpi.com
Position 5Halogens, Alkyl, Nitro groupsModulates electronic properties of the ring system, influencing potency and selectivity. mdpi.comresearchgate.net
GeneralElectron-withdrawing groupsOften enhances antimicrobial or antiproliferative effects. researchgate.net
GeneralElectron-donating groupsCan also enhance activity, depending on the specific biological target and position. mdpi.com

Computational Chemistry and Molecular Modeling of 2 5 Fluorobenzo D Oxazol 2 Yl Ethanamine

Quantum Mechanical Calculations and Electronic Structure Analysis

No published studies were found that detail quantum mechanical calculations or an analysis of the electronic structure for 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine. Such studies would typically involve methods like Density Functional Theory (DFT) to determine properties like molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and charge distribution, but this information is not available for this specific molecule.

Molecular Dynamics Simulations for Conformational Sampling

There are no available research articles detailing molecular dynamics simulations performed on this compound. Consequently, information regarding its conformational preferences, structural stability over time, and dynamic behavior in solution is not documented.

Ligand-Based Pharmacophore Modeling for Interaction Pattern Elucidation

A search of the scientific literature did not yield any studies where this compound was included in a dataset for ligand-based pharmacophore modeling. As a result, there are no specific pharmacophore models that elucidate its key chemical features for biological activity based on a series of active analogues.

Structure-Based Pharmacophore Generation and Binding Site Analysis

No publicly accessible research was found that describes the generation of a structure-based pharmacophore model from the binding of this compound to a specific biological target. Analysis of its interaction within a protein binding site to generate such a model is not available.

Molecular Docking Studies for Intermolecular Interactions

While molecular docking is a common technique, no specific studies documenting the docking of this compound into any protein target have been published. Therefore, data on its binding modes, predicted binding affinities (e.g., docking scores), and specific intermolecular interactions (like hydrogen bonds or hydrophobic contacts) with any biological target are unavailable.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

No QSAR studies featuring this compound as part of the training or test set could be located. Such studies establish a mathematical relationship between chemical structure and biological activity, but no such models have been published for this compound or its close analogues in a context that provides specific data points.

Computational Prediction of Molecular Interactions and Target Engagement

There is no published research that provides computational predictions of molecular interactions or target engagement for this compound. Reports on its predicted biological targets or the nature of its engagement at a molecular level are absent from the scientific literature.

Analytical Methodologies for Characterization in Academic Research

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the unambiguous determination of a molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine, a combination of ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be utilized.

¹H NMR: This technique would identify the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. The aromatic protons on the fluorobenzoxazole ring system would appear as complex multiplets in the downfield region (typically δ 7.0-8.0 ppm). The two methylene (B1212753) groups (-CH₂CH₂-) of the ethanamine side chain would present as distinct signals, likely triplets, in the more upfield region. The protons of the primary amine (-NH₂) may appear as a broad singlet.

¹³C NMR: This analysis would reveal the number of unique carbon atoms in the molecule. The carbon atoms of the benzoxazole (B165842) core would resonate at lower field (higher ppm values) compared to the aliphatic carbons of the ethanamine chain. The carbon atom bonded to the fluorine would show a characteristic large coupling constant (¹JCF).

¹⁹F NMR: This is crucial for confirming the presence and electronic environment of the fluorine atom on the benzoxazole ring. It would typically show a single resonance, with coupling to nearby protons observable.

Expected NMR Data Summary:

TechniqueExpected Observations
¹H NMRSignals for aromatic protons, two distinct methylene (-CH₂) groups, and an amine (-NH₂) proton group.
¹³C NMRResonances for all unique carbon atoms, including those in the aromatic system and the aliphatic side chain. A large C-F coupling constant is expected.
¹⁹F NMRA characteristic signal confirming the presence and environment of the fluorine atom.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the compound's exact molecular weight and elemental formula. The electron ionization (EI) or electrospray ionization (ESI) techniques would be suitable. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of C₉H₉FN₂O. Characteristic fragmentation patterns, such as the loss of the ethylamine (B1201723) side chain, would further support the proposed structure.

Chromatographic Techniques for Purity Assessment and Isolation in Synthetic Research

Chromatography is essential for both purifying the target compound after synthesis and assessing its final purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a chemical reaction. By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system (e.g., ethyl acetate/hexanes), the disappearance of starting materials and the appearance of the product spot can be visualized, typically under UV light.

Column Chromatography: For purification on a larger scale, column chromatography using silica gel as the stationary phase is the standard method. The crude product is loaded onto the column, and a solvent gradient is used to elute the components. Fractions are collected and analyzed by TLC to isolate the pure this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used for the final assessment of purity. A reversed-phase column (e.g., C18) with a mobile phase such as acetonitrile/water would be used. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Chromatography Methods Overview:

TechniqueApplication in Research
Thin-Layer Chromatography (TLC)Reaction monitoring and selection of solvent systems for column chromatography.
Column ChromatographyPreparative isolation and purification of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)Quantitative assessment of final product purity (>95% is often required for further studies).

In Vitro and Mechanistic Biological Research Perspectives on Benzoxazole Ethanamine Scaffolds

Investigation of Cellular Mechanisms Modulated by Benzoxazole (B165842) Derivatives

Benzoxazole derivatives exert their biological effects through a variety of cellular mechanisms, often leading to the modulation of fundamental cellular processes. A primary mechanism observed in anti-cancer studies is the induction of apoptosis, or programmed cell death. For instance, certain novel benzoxazole derivatives have been shown to induce apoptosis in human liver cancer (HepG2) cells, an effect substantiated by a significant increase in the levels of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov In one study, a particular benzoxazole derivative led to a 4.8-fold increase in caspase-3 levels compared to control cells. nih.gov

In addition to apoptosis, cell cycle arrest is another critical mechanism. Investigations using flow cytometry have revealed that some benzoxazole compounds can arrest cell growth at specific phases of the cell cycle. For example, treatment of HepG2 cells with a potent benzoxazole derivative resulted in cell cycle arrest at the Pre-G1 phase. nih.gov This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. Similarly, other studies on human papillomavirus (HPV)-positive cervical cancer cells (HeLa) showed that a low concentration of a specific 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivative could induce a cell cycle blockage at the G1 phase. nih.gov

Furthermore, the benzoxazole scaffold is predicted to interact readily with various biopolymers within biological systems due to its structural resemblance to naturally occurring purine (B94841) bases like adenine (B156593) and guanine. researchgate.net This interaction capability allows these compounds to modulate a wide range of cellular pathways, contributing to their diverse pharmacological profiles, which include anticancer, antimicrobial, and anti-inflammatory activities. researchgate.netwisdomlib.org

Enzymatic Inhibition/Activation Studies (e.g., protein kinases)

A significant area of research for benzoxazole derivatives has been their ability to inhibit the activity of various enzymes, particularly protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. cuni.cz

Several benzoxazole analogs have been identified as potent inhibitors of Aurora B kinase, a key protein involved in cell division. nih.gov Structure-activity relationship (SAR) studies on these analogs have highlighted the importance of factors like linker length, regiochemistry, and halogen substitution in determining their inhibitory potency. nih.gov Similarly, new series of benzoxazole derivatives have been designed and synthesized as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis (the formation of new blood vessels), a process critical for tumor growth and metastasis. nih.gov

Other kinases targeted by benzoxazole derivatives include FMS-like tyrosine kinase 3 (FLT3), which is often mutated in acute myeloid leukemia (AML), and anaplastic lymphoma kinase (ALK), an oncogenic driver in some cancers. mdpi.comnih.gov Molecular docking studies have been employed to predict and understand the binding modes of these compounds within the active sites of their target kinases, providing a rationale for their inhibitory activity and selectivity. nih.govmdpi.com Beyond cancer-related kinases, some benzoxazoles have also been investigated as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases such as Alzheimer's. mdpi.com

Enzymatic Inhibition by Benzoxazole Derivatives
Target EnzymeDerivative Class/CompoundBiological ContextInhibitory Concentration (IC₅₀)
Aurora B KinaseBenzoxazole analogs (e.g., 13q)Cancer (Anti-proliferative)Potent inhibition observed nih.gov
VEGFR-2Benzoxazole derivatives (e.g., 14b, 14l, 14o)Cancer (Anti-angiogenic)High activity observed nih.gov
Epidermal Growth Factor Receptor (EGFR)Benzoxazole-based hybridsCancer (Anti-proliferative)Data not specified nih.gov
Anaplastic Lymphoma Kinase (ALK)2-(2-(fluorosulfonyloxy)phenyl)benzoxazoleCancer (Predicted)In silico prediction of potency mdpi.com
Acetylcholinesterase (AChE)4-(Naphtho[1,2-d] wisdomlib.orgnih.govoxazol-2-yl)benzene-1,3-diolNeurodegenerative Disease58 nM mdpi.com
Butyrylcholinesterase (BChE)4-(Naphtho[1,2-d] wisdomlib.orgnih.govoxazol-2-yl)benzene-1,3-diolNeurodegenerative Disease981 nM mdpi.com

Receptor Binding Affinity and Ligand-Receptor Interaction Studies

The interaction of benzoxazole derivatives with specific cellular receptors is another key aspect of their mechanism of action. These interactions can lead to the antagonism or agonism of receptor activity, thereby modulating downstream signaling pathways.

A notable example is the development of benzoxazole derivatives as ligands for the histamine (B1213489) H3 receptor (H₃R), a target for the treatment of neuropathic pain. nih.gov In vitro binding assays for a novel series of these compounds demonstrated high affinity for the H₃R. The most promising compound from this series, 2-methyl-6-(3-(4-methylpiperazin-1-yl)propoxy)benzo[d]oxazole, exhibited a Kᵢ value of 19.7 nM for the H₃R, along with high selectivity over ten other off-target receptors. nih.gov

Benzoxazole-based compounds have also been designed as antagonists for Toll-like receptor 9 (TLR9), a receptor involved in the innate immune response and a therapeutic target for inflammatory disorders. nih.gov Due to the lack of a crystal structure for human TLR9, researchers constructed a homology model to perform binding mode analysis. This computational approach identified critical interactions with specific amino acid residues within the leucine-rich repeat (LRR) regions of TLR9, guiding the rational design of small molecule antagonists with potent activity (IC₅₀ values in the 30-100 nM range) and excellent selectivity against other TLRs, such as TLR7. nih.gov

Receptor Binding Affinity of Benzoxazole Derivatives
Target ReceptorDerivative/CompoundBinding AffinityTherapeutic Area
Histamine H₃ Receptor (H₃R)Compound 8d (2-methyl-6-(3-(4-methylpiperazin-1-yl)propoxy)benzo[d]oxazole)Kᵢ = 19.7 nM nih.govNeuropathic Pain nih.gov
Toll-Like Receptor 9 (TLR9)Novel small molecule benzoxazole antagonistsIC₅₀ = 30-100 nM nih.govInflammatory Disorders nih.gov

Insights into Anti-proliferative Effects at the Cellular Level

The anti-proliferative activity of benzoxazole derivatives has been extensively documented against a variety of human cancer cell lines. wisdomlib.orgnih.gov These compounds inhibit the growth of cancer cells through the cellular mechanisms discussed previously, such as the induction of apoptosis and cell cycle arrest. nih.govnih.gov

In vitro studies using assays like the MTT assay have demonstrated the potent cytotoxic effects of these compounds. For example, new benzoxazole derivatives incorporating 1,3,4-oxadiazole (B1194373) or 1,2,4-triazole (B32235) rings have shown significant anti-proliferative activity against human breast cancer cell lines, including MCF-7 and MDA-MB-231. nih.gov Some of these compounds exhibited greater selectivity towards cancer cells compared to normal breast cells (MCF-10A). nih.gov Similarly, other benzoxazole series have demonstrated cytotoxicity against liver cancer (HepG2) and cervical cancer (HeLa) cell lines. nih.govnih.gov The most promising derivative against HeLa cells showed an IC₅₀ of 380 nM. nih.gov

The anti-proliferative mechanism often involves the modulation of key proteins that regulate cell survival and death. For instance, effective benzoxazole compounds were found to modulate the expression of apoptotic proteins, including Bax, caspase-3, p53, and Bcl-2, tipping the balance towards cell death. researchgate.net

Anti-proliferative Activity of Benzoxazole Derivatives Against Cancer Cell Lines
Derivative Class/CompoundCancer Cell LineActivity (IC₅₀)
Benzoxazole-oxadiazole hybrid (7a)MDA-MB-231 (Breast)Potent activity reported nih.gov
Benzoxazole-triazole hybrid (8e)MCF-7 (Breast)Potent activity reported nih.gov
Benzoxazole derivative (14b)HepG2 (Liver)High cytotoxicity observed nih.gov
Benzoxazole derivative (14o)MCF-7 (Breast)High cytotoxicity observed nih.gov
2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine (H1)HeLa (Cervical)380 nM nih.gov
Quinoxaline derivative (7j)HCT-116 (Colorectal)26.75 ± 3.50 μg/mL nih.gov

Antimicrobial Activity Mechanisms

Benzoxazole derivatives are recognized for their broad-spectrum antimicrobial properties, showing activity against various strains of bacteria and fungi. wisdomlib.orgresearchgate.net The core benzoxazole structure is considered a key pharmacophore that interacts with microbial systems. wisdomlib.orgnih.gov

These compounds have demonstrated efficacy against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. nih.govindexcopernicus.com Antifungal activity has also been observed against species such as Candida albicans and Aspergillus niger. nih.govindexcopernicus.com

While the precise mechanisms of antimicrobial action are not always fully elucidated, they are thought to involve the inhibition of essential microbial processes. For instance, some studies suggest that these compounds may interfere with microbial DNA synthesis, potentially through the inhibition of enzymes like DNA gyrase, which is a target for some quinolone antibiotics. researchgate.net The structural similarity of the benzoxazole ring to natural purines may allow it to interfere with nucleic acid metabolism. researchgate.net The lipophilicity of the compounds, often influenced by various substituents on the benzoxazole ring, can also play a crucial role in their ability to penetrate microbial cell membranes and exert their effects.

Antimicrobial Spectrum of Benzoxazole Derivatives
Derivative Class/CompoundMicroorganismActivity (MIC)
Benzoxazole derivative (2b)Staphylococcus aureus0.098 - 0.78 µg/mL xjtlu.edu.cn
Benzoxazole derivative (2b)Bacillus subtilis0.098 - 0.78 µg/mL xjtlu.edu.cn
Benzoxazole derivative (2b)Escherichia coli0.098 - 0.78 µg/mL xjtlu.edu.cn
3-(2-benzoxazol-5-yl)alanine derivativesGram-positive bacteria (B. subtilis)Selective activity observed nih.gov
3-(2-benzoxazol-5-yl)alanine derivativesCandida albicansAntifungal properties observed nih.gov

Antioxidant Mechanisms of Action

Several benzoxazole derivatives have been identified as potent antioxidant agents. mdpi.com Their mechanism of action often involves the scavenging of free radicals and the inhibition of oxidative processes, such as lipid peroxidation, which are implicated in cellular damage and various pathological conditions.

A study focusing on benzoxazolinone and benzothiazolinone (B8138533) derivatives evaluated their ability to inhibit the oxidation of low-density lipoprotein (LDL), a key event in the development of atherosclerosis. nih.gov The oxidation of LDL was induced by either copper sulfate (B86663) (CuSO₄) or 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), a free radical generator. The antioxidant activity was quantified by the inhibition of lipid peroxidation. Phenolic benzazolone compounds, in particular, demonstrated the most potent antioxidant effects. nih.gov These compounds not only inhibited LDL oxidation but also showed protective effects in cellular models. They significantly increased the viability of bovine aortic endothelial cells (BAECs) exposed to oxidative stress, as measured by the MTT assay, and reduced cytotoxicity, as indicated by decreased lactate (B86563) dehydrogenase (LDH) release. nih.gov This suggests that their antioxidant action translates into cytoprotection against oxidative damage.

Anti-inflammatory Pathways Investigated in Cellular Models

The anti-inflammatory properties of benzoxazole derivatives are well-documented and are mediated through the modulation of key inflammatory pathways. researchgate.net In cellular models, these compounds have been shown to suppress the production of pro-inflammatory cytokines, which are central mediators of the inflammatory response.

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is commonly used to induce an inflammatory response in vitro, particularly in macrophage cell lines like RAW 264.7. Studies have shown that novel benzoxazole derivatives can potently inhibit the LPS-induced expression of inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) at the mRNA level. mdpi.com

A specific molecular target identified for some benzoxazolone derivatives is the Myeloid Differentiation Protein 2 (MD2), which forms a complex with TLR4 to recognize and respond to LPS. researchgate.netnih.gov By binding to MD2, these compounds can competitively inhibit the LPS-MD2 interaction, thereby blocking the downstream signaling cascade that leads to the activation of transcription factors like NF-κB and subsequent cytokine production. nih.gov Bis-ANS displacement assays and biological layer interference (BLI) assays have confirmed the direct binding of active benzoxazole compounds to the MD2 protein, validating this mechanism of action. researchgate.netnih.gov

Q & A

Q. What are the established synthetic routes for 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine, and what reaction conditions are critical for its formation?

The synthesis typically involves condensation reactions between fluorinated benzoxazole precursors and ethylamine derivatives. For example, a multi-step procedure may include:

  • Step 1 : Functionalization of 5-fluoro-2-hydroxyaniline with a carbonyl source to form the benzoxazole core.
  • Step 2 : Coupling with an ethanamine group using reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in polar solvents (e.g., DMF) to ensure efficient amide bond formation .
    Critical parameters include temperature control (~60°C for cyclization), solvent selection (dioxane/H₂O mixtures for hydrolysis), and stoichiometric ratios to minimize side products.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are essential for confirming the fluorobenzooxazole structure and amine proton environments.
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly when high-resolution data or twinned crystals are involved .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, as demonstrated in studies of structurally similar benzoxazole derivatives .

Q. What pharmacological targets are associated with fluorinated benzoxazole-ethanamine derivatives?

These compounds are explored as inhibitors of enzymes like BACE-1 (β-secretase) for Alzheimer’s disease or kinase targets (e.g., Pim-1) due to their ability to modulate protein-substrate interactions. The fluorine atom enhances metabolic stability and binding affinity via electron-withdrawing effects .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.
  • Ventilation : Work in a fume hood to avoid inhalation of fine particles.
  • Storage : Store in sealed containers under dry, room-temperature conditions, as recommended for structurally similar amines .

Q. How does the fluorine substituent influence the compound’s electronic properties and reactivity?

The fluorine atom at the 5-position of the benzoxazole ring induces electron-deficient aromatic systems, enhancing electrophilic substitution resistance and stabilizing intermolecular interactions (e.g., hydrogen bonding). This impacts solubility, crystallization behavior, and bioactivity .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

  • Catalyst Screening : Test Grubbs catalysts for olefin metathesis steps or Sn-based catalysts (e.g., Bu₂SnO) for esterification .
  • Solvent Optimization : Replace DMF with less toxic alternatives (e.g., acetonitrile) while maintaining polarity.
  • Microwave-Assisted Synthesis : Reduces reaction times from days to hours, as seen in analogous heterocyclic syntheses .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Twinned Crystals : Use SHELXD for structure solution and SHELXE for density modification to resolve overlapping reflections .
  • Disorder in the Ethanamine Chain : Apply restraints during refinement in SHELXL to model flexible moieties accurately .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Substitution Patterns : Introduce electron-donating groups (e.g., methyl) at the oxazole ring to balance fluorine’s electron-withdrawing effects.
  • Side Chain Modifications : Replace ethanamine with bulkier amines to probe steric effects on target binding, as shown in BACE-1 inhibitor studies .

Q. What computational methods are used to predict the compound’s interactions with biological targets?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals to assess reactivity and charge distribution.
  • Molecular Docking : Simulates binding modes with NMDA receptors or kinases using software like AutoDock, validated by experimental IC₅₀ values .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

  • Meta-Analysis : Compare assay conditions (e.g., pH, temperature) and cell lines used in conflicting studies.
  • Dose-Response Validation : Replicate experiments with standardized protocols to isolate variables, as demonstrated in kinase inhibitor research .

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